2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde is a chemical compound with the empirical formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in various fields of research .
Scientific Research Applications
2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Safety and Hazards
Preparation Methods
The synthesis of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde can be achieved through several synthetic routes. One common method involves the oxidative coupling of 2-aminopyridine with aromatic terminal alkynes using iodine as a mediator . This method is operationally simple and provides a straightforward approach to constructing imidazoheterocycles
Chemical Reactions Analysis
2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives have been shown to inhibit certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde can be compared with other similar compounds, such as:
- 1-[3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]ethanone
- 2-(2-Hydroxylphenyl)imidazo[1,2-a]pyridine
- 2-(2-Naphthyl)imidazolo[1,2-a]pyridine These compounds share the imidazo[1,2-a]pyridine core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential applications.
Properties
IUPAC Name |
2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-10-12-5-1-2-6-14(12)19-11-13-9-17-8-4-3-7-15(17)16-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKAPWMAPRKXLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.